molecular formula C11H12FNO B8620616 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropionitrile

2-(4-Fluoro-3-methoxyphenyl)-2-methylpropionitrile

Cat. No. B8620616
M. Wt: 193.22 g/mol
InChI Key: BIFWYPXMGQMCEI-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)-2-methylpropionitrile is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)-2-methylpropanenitrile

InChI

InChI=1S/C11H12FNO/c1-11(2,7-13)8-4-5-9(12)10(6-8)14-3/h4-6H,1-3H3

InChI Key

BIFWYPXMGQMCEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=C(C=C1)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

16.67 g (100.93 mmol) of (4-fluoro-3-methoxyphenyl)-acetonitrile is introduced with 30.1 g (211.96 mmol) of methyliodide into 158 ml of dimethylformamide. At 0° C., 8.50 g (211.96 mmol) of a 55-60% sodium hydride suspension is added in portions. After stirring overnight at room temperature, the reaction mixture is poured into ice water and then extracted three times with methyl tert-butyl ether. The combined organic extracts are washed with water and with brine. After the solvent is dried and spun off, the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 5.11 g (26.2%) of the desired compound and 6.18 g of the monomethyl compound, which is realkylated, are isolated.
Quantity
16.67 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
158 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

16.67 g (100.93 mmol) of (4-fluoro-3-methoxyphenyl)-acetonitrile is introduced into 158 ml of dimethylformamide with 30.1 g (211.96 mmol) of methyl iodide. At 0° C., 8.50 g (211.96 mmol) of a 55-60% sodium hydride suspension is added in portions. After stirring overnight at room temperature, the reaction mixture is poured onto ice water and then extracted three times with methyl tert-butyl ether. The combined organic extracts are washed with water and with brine. After the solvent is dried and spun off, the residue is chromatographed on silica gel (mobile solvent: ethyl acetate/hexane). 5.11 g (26.2%) of the desired compound and 6.18 g of the monomethyl compound, which is realkylated, are isolated.
Quantity
16.67 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
158 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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